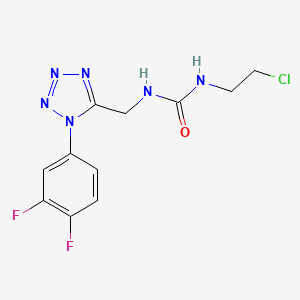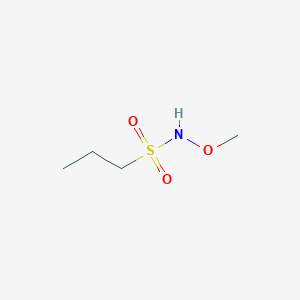![molecular formula C20H16N2O4S2 B2355522 2-(4-quinoxalin-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1105240-40-1](/img/structure/B2355522.png)
2-(4-quinoxalin-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-quinoxalin-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as QX-314, is a quaternary lidocaine derivative that has gained much attention in the scientific community for its potential use as a local anesthetic. This compound has a unique mechanism of action that allows it to selectively block pain signals without affecting other sensory and motor functions.
科学的研究の応用
Structural Aspects and Properties
Research on amide-containing isoquinoline derivatives, closely related to the compound of interest, has explored structural aspects and properties, including salt and inclusion compound formation, fluorescence behavior, and crystal structures. These studies highlight the compound's potential for forming gels with mineral acids, crystalline salts, and host-guest complexes, which exhibit significant fluorescence emission changes upon interaction with various substances. Such properties suggest applications in material science, particularly in the development of fluorescence-based sensors and materials with specific interaction capabilities (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antiprotozoal Activities
Quinoxaline-based compounds have been evaluated for their antimicrobial and antiprotozoal activities. A study on newer quinoxaline-oxadiazole hybrids showed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings underscore the potential of quinoxaline derivatives in developing novel antimicrobial and antiprotozoal agents, which could address the rising challenge of drug resistance in various pathogens (Patel et al., 2017).
Anticancer Properties
The investigation into quinoxaline derivatives has extended into anticancer research, with studies demonstrating inhibitory effects on cancer cell viability and proliferation. Specifically, certain quinoxaline compounds have shown activity against HCT-116 and MCF-7 cancer cell lines, highlighting their potential as chemotherapeutic agents. Molecular modeling has suggested these compounds could selectively inhibit enzymes involved in cancer cell proliferation, offering a basis for the development of targeted cancer therapies (El Rayes et al., 2022).
Antitubercular Agents
Quinoxaline derivatives have also been identified as potent inhibitors of Mycobacterium tuberculosis growth, with synthesized compounds exhibiting activity against both drug-susceptible and drug-resistant strains. This research indicates the promise of quinoxaline compounds in tuberculosis treatment, potentially offering new avenues for therapeutic intervention against this global health threat (Pissinate et al., 2016).
特性
IUPAC Name |
methyl 5-[(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c1-22-18(23)17-14(10-16(28-17)12-6-4-3-5-7-12)21-20(22)27-11-13-8-9-15(26-13)19(24)25-2/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPCZYIWORDIIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC=C(O4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-quinoxalin-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2355439.png)

![N-[(3-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2355441.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2355443.png)
![3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2355446.png)

![5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2355449.png)


![[(2R,3R,4S,5R,6R)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/no-structure.png)
![2-(2-Methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2355455.png)
![2-(3-chloro-4-methoxyphenyl)-3-(thiophen-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2355458.png)

